molecular formula C4H2Cl3NO4 B14630072 3,4,4-Trichloro-2-nitrobut-3-enoic acid CAS No. 55108-38-8

3,4,4-Trichloro-2-nitrobut-3-enoic acid

Cat. No.: B14630072
CAS No.: 55108-38-8
M. Wt: 234.42 g/mol
InChI Key: QSJYGHMBSMVVJR-UHFFFAOYSA-N
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Description

3,4,4-Trichloro-2-nitrobut-3-enoic acid is a chemical compound characterized by the presence of three chlorine atoms, a nitro group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trichloro-2-nitrobut-3-enoic acid typically involves the chlorination of a suitable precursor followed by nitration and subsequent oxidation. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trichloro-2-nitrobut-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,4,4-Trichloro-2-nitrobut-3-enoic acid has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3,4,4-Trichloro-2-nitrobut-3-enoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms can engage in electrophilic interactions. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,4,4-Trichloro-2-nitrobutanoic acid: Similar structure but lacks the double bond.

    2,4,4-Trichloro-3-nitrobut-3-enoic acid: Similar structure but with different positioning of the nitro group.

    3,4,4-Trichloro-2-nitrobut-2-enoic acid: Similar structure but with different positioning of the double bond.

Properties

CAS No.

55108-38-8

Molecular Formula

C4H2Cl3NO4

Molecular Weight

234.42 g/mol

IUPAC Name

3,4,4-trichloro-2-nitrobut-3-enoic acid

InChI

InChI=1S/C4H2Cl3NO4/c5-1(3(6)7)2(4(9)10)8(11)12/h2H,(H,9,10)

InChI Key

QSJYGHMBSMVVJR-UHFFFAOYSA-N

Canonical SMILES

C(C(=C(Cl)Cl)Cl)(C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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